6-AMINO-5-[(6-AMINO-1-METHYL-4-OXO-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL)(4-CHLOROPHENYL)METHYL]-1-METHYL-2-THIOXO-2,3-DIHYDRO-4(1H)-PYRIMIDINONE
Description
6-AMINO-5-[(6-AMINO-1-METHYL-4-OXO-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL)(4-CHLOROPHENYL)METHYL]-1-METHYL-2-THIOXO-2,3-DIHYDRO-4(1H)-PYRIMIDINONE is a complex organic compound with a unique structure that includes multiple functional groups such as amino, methyl, oxo, thioxo, and chlorophenyl groups
Properties
IUPAC Name |
6-amino-5-[(6-amino-1-methyl-4-oxo-2-sulfanylidenepyrimidin-5-yl)-(4-chlorophenyl)methyl]-1-methyl-2-sulfanylidenepyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O2S2/c1-23-12(19)10(14(25)21-16(23)27)9(7-3-5-8(18)6-4-7)11-13(20)24(2)17(28)22-15(11)26/h3-6,9H,19-20H2,1-2H3,(H,21,25,27)(H,22,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJWVTCFTKJSGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)NC1=S)C(C2=CC=C(C=C2)Cl)C3=C(N(C(=S)NC3=O)C)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-5-[(6-AMINO-1-METHYL-4-OXO-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL)(4-CHLOROPHENYL)METHYL]-1-METHYL-2-THIOXO-2,3-DIHYDRO-4(1H)-PYRIMIDINONE involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 4-chlorobenzaldehyde with thiourea and methylamine under acidic conditions to form the intermediate 4-chlorophenylthiourea. This intermediate is then reacted with 1-methyl-2-thioxo-4(1H)-pyrimidinone in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-AMINO-5-[(6-AMINO-1-METHYL-4-OXO-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL)(4-CHLOROPHENYL)METHYL]-1-METHYL-2-THIOXO-2,3-DIHYDRO-4(1H)-PYRIMIDINONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The amino and chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted amino derivatives.
Scientific Research Applications
6-AMINO-5-[(6-AMINO-1-METHYL-4-OXO-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL)(4-CHLOROPHENYL)METHYL]-1-METHYL-2-THIOXO-2,3-DIHYDRO-4(1H)-PYRIMIDINONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6-AMINO-5-[(6-AMINO-1-METHYL-4-OXO-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL)(4-CHLOROPHENYL)METHYL]-1-METHYL-2-THIOXO-2,3-DIHYDRO-4(1H)-PYRIMIDINONE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The presence of multiple functional groups allows it to interact with different molecular targets, leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
6-AMINO-4-CHLORO-1-METHYL-2-THIOXO-2,3-DIHYDRO-4(1H)-PYRIMIDINONE: Similar structure but lacks the additional amino and chlorophenyl groups.
5-AMINO-1-METHYL-2-THIOXO-2,3-DIHYDRO-4(1H)-PYRIMIDINONE: Similar core structure but different substituents.
Uniqueness
The uniqueness of 6-AMINO-5-[(6-AMINO-1-METHYL-4-OXO-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL)(4-CHLOROPHENYL)METHYL]-1-METHYL-2-THIOXO-2,3-DIHYDRO-4(1H)-PYRIMIDINONE lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
